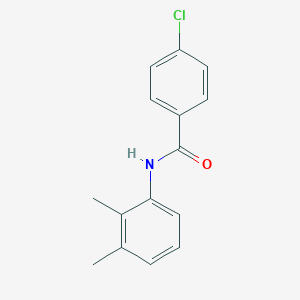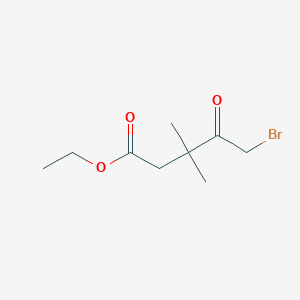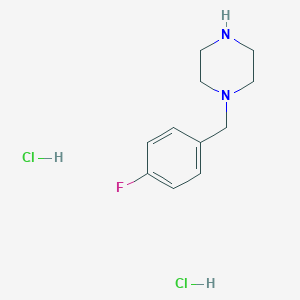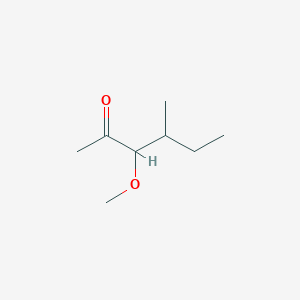
3-Methoxy-4-methyl-2-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-methyl-2-hexanone (MMH) is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a fruity odor and is widely used in the fragrance and flavor industry. The chemical structure of MMH is similar to that of other ketones, such as acetone and diethyl ketone. However, MMH has a unique molecular structure that makes it an interesting compound for scientific research.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-methyl-2-hexanone is not fully understood. However, it is believed that 3-Methoxy-4-methyl-2-hexanone interacts with various enzymes and proteins in the body, leading to changes in their activity. 3-Methoxy-4-methyl-2-hexanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Effets Biochimiques Et Physiologiques
3-Methoxy-4-methyl-2-hexanone has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. 3-Methoxy-4-methyl-2-hexanone has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Methoxy-4-methyl-2-hexanone in lab experiments is its low toxicity and high solubility in organic solvents. 3-Methoxy-4-methyl-2-hexanone is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of using 3-Methoxy-4-methyl-2-hexanone is its relatively low boiling point, which may make it difficult to handle in some experiments.
Orientations Futures
There are several potential future directions for research on 3-Methoxy-4-methyl-2-hexanone. One area of interest is the development of new antimicrobial agents based on the structure of 3-Methoxy-4-methyl-2-hexanone. Another area of interest is the investigation of the potential therapeutic effects of 3-Methoxy-4-methyl-2-hexanone on various diseases, such as cancer and cardiovascular diseases. Additionally, the mechanism of action of 3-Methoxy-4-methyl-2-hexanone needs to be further elucidated to fully understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-Methoxy-4-methyl-2-hexanone can be achieved through various methods, including the reaction of 4-methyl-2-pentanone with methanol in the presence of an acid catalyst. The reaction produces 3-Methoxy-4-methyl-2-hexanone as the major product, along with other minor products. The purity of 3-Methoxy-4-methyl-2-hexanone can be improved through distillation and purification techniques.
Applications De Recherche Scientifique
3-Methoxy-4-methyl-2-hexanone has been widely used in scientific research due to its unique chemical properties. One of the major applications of 3-Methoxy-4-methyl-2-hexanone is in the field of organic chemistry, where it is used as a solvent for various reactions. 3-Methoxy-4-methyl-2-hexanone has also been used as a starting material for the synthesis of other compounds, such as 3-methoxy-4-methyl-2-pentanone and 3-methoxy-4-methyl-2-pentanol.
Propriétés
Numéro CAS |
198628-57-8 |
|---|---|
Nom du produit |
3-Methoxy-4-methyl-2-hexanone |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-methoxy-4-methylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5-6(2)8(10-4)7(3)9/h6,8H,5H2,1-4H3 |
Clé InChI |
WWZBQMPZQSLSFR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)OC |
SMILES canonique |
CCC(C)C(C(=O)C)OC |
Synonymes |
2-Hexanone, 3-methoxy-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)
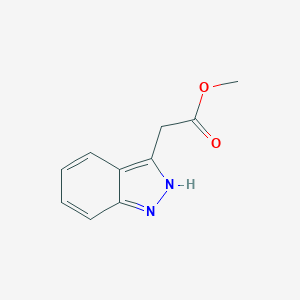
![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)


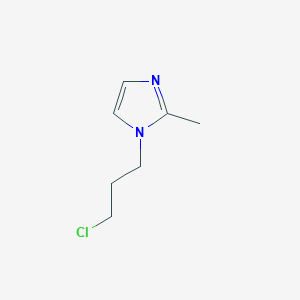

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)
